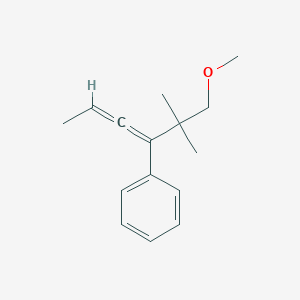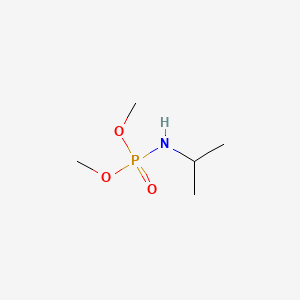
2-Amino-1-benzyl-1-methylguanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-benzyl-1-methylguanidine;hydroiodide is a chemical compound with the molecular formula C9H14N4·HI It is a derivative of guanidine, a compound known for its strong basicity and nucleophilicity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-benzyl-1-methylguanidine;hydroiodide typically involves the guanylation of appropriate amines. One common method is the reaction of benzylamine with methyl isothiourea under basic conditions to form the guanidine derivative. The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-benzyl-1-methylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the guanidine nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
2-Amino-1-benzyl-1-methylguanidine;hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Amino-1-benzyl-1-methylguanidine;hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-2-benzyl-1-methylguanidine
- 2-Amino-1-methylbenzimidazole
- 2-Aminopyrimidine derivatives
Uniqueness
2-Amino-1-benzyl-1-methylguanidine;hydroiodide is unique due to its specific structural features, such as the presence of both benzyl and methyl groups on the guanidine moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
| 75435-51-7 | |
Fórmula molecular |
C9H15IN4 |
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
2-amino-1-benzyl-1-methylguanidine;hydroiodide |
InChI |
InChI=1S/C9H14N4.HI/c1-13(9(10)12-11)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H2,10,12);1H |
Clave InChI |
CDLPPPYLAKJDII-UHFFFAOYSA-N |
SMILES isomérico |
CN(CC1=CC=CC=C1)/C(=N/N)/N.I |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=NN)N.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)
